Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate
Description
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a specialized organic compound featuring a 1,3-dioxolane ring fused with an acetamide moiety. The compound’s structure includes:
- A 1,3-dioxolane ring, a five-membered cyclic ketal known for enhancing chemical stability.
- A methyl ester group, which improves solubility and serves as a protecting group for carboxylic acids.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for metal-catalyzed C–H bond functionalization reactions, analogous to derivatives with N,O-bidentate directing groups .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-[2-[(2-amino-3-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C14H19NO4/c1-10-4-3-5-11(13(10)15)8-14(9-12(16)17-2)18-6-7-19-14/h3-5H,6-9,15H2,1-2H3 |
InChI Key |
HISLENINNXXVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2(OCCO2)CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., 1,3-dioxolane rings, ester groups) or applications (e.g., flavorants, agrochemicals) with the target compound:
Physicochemical Properties
- Stability: The 1,3-dioxolane ring enhances hydrolytic stability compared to linear esters. However, the presence of an amino group in the target compound may increase susceptibility to oxidation.
- Solubility : Methyl esters generally exhibit higher lipid solubility than carboxylic acids, facilitating organic-phase reactions .
Research Findings and Industrial Relevance
- High-Yield Ketalization : demonstrates that ketalization under mild conditions (70°C, 8 h) achieves >95% yields for flavorant production, suggesting scalable methodologies for related dioxolane syntheses .
- Emerging Applications: The target compound’s amino group positions it for use in directed C–H activation, a growing area in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
